molecular formula C24H26F2N4O2 B10960974 {2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

{2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10960974
M. Wt: 440.5 g/mol
InChI Key: ADBSLGMECBUZDW-UHFFFAOYSA-N
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Description

The compound {2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of aromatic rings, piperazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 2,4-difluorophenoxy methyl intermediate: This is achieved by reacting 2,4-difluorophenol with a suitable methylating agent under basic conditions.

    Coupling with the phenyl ring: The intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction.

    Introduction of the piperazine moiety: The resulting compound is reacted with 4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl group present in the methanone linkage.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a ligand for studying receptor interactions due to its piperazine and pyrazole components, which are known to interact with biological targets.

Medicine

Medicinally, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of {2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The piperazine and pyrazole moieties can bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of aromatic, piperazine, and pyrazole moieties, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C24H26F2N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

[2-[(2,4-difluorophenoxy)methyl]phenyl]-[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H26F2N4O2/c1-17-19(14-27-28(17)2)15-29-9-11-30(12-10-29)24(31)21-6-4-3-5-18(21)16-32-23-8-7-20(25)13-22(23)26/h3-8,13-14H,9-12,15-16H2,1-2H3

InChI Key

ADBSLGMECBUZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=CC=CC=C3COC4=C(C=C(C=C4)F)F

Origin of Product

United States

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